Cas no 71941-98-5 (Dibenzo[d,f][1,3,2]dioxaphosphepin, 6-chloro-2,4,8,10-tetrakis(1,1-dimethylethyl)-)
![Dibenzo[d,f][1,3,2]dioxaphosphepin, 6-chloro-2,4,8,10-tetrakis(1,1-dimethylethyl)- structure](https://es.kuujia.com/scimg/cas/71941-98-5x500.png)
71941-98-5 structure
Nombre del producto:Dibenzo[d,f][1,3,2]dioxaphosphepin, 6-chloro-2,4,8,10-tetrakis(1,1-dimethylethyl)-
Número CAS:71941-98-5
MF:C28H40ClO2P
Megavatios:475.042768478394
CID:4513414
Dibenzo[d,f][1,3,2]dioxaphosphepin, 6-chloro-2,4,8,10-tetrakis(1,1-dimethylethyl)- Propiedades químicas y físicas
Nombre e identificación
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- Dibenzo[d,f][1,3,2]dioxaphosphepin, 6-chloro-2,4,8,10-tetrakis(1,1-dimethylethyl)-
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- Renchi: 1S/C28H40ClO2P/c1-25(2,3)17-13-19-20-14-18(26(4,5)6)16-22(28(10,11)12)24(20)31-32(29)30-23(19)21(15-17)27(7,8)9/h13-16H,1-12H3
- Clave inchi: SMPZKBDUWHMMLO-UHFFFAOYSA-N
- Sonrisas: O1C2=C(C(C)(C)C)C=C(C(C)(C)C)C=C2C2=CC(C(C)(C)C)=CC(C(C)(C)C)=C2OP1Cl
Propiedades experimentales
- Punto de fusión: 184-186 °C(Solv: 1,2-dichloroethane (107-06-2); acetonitrile (75-05-8))
- Punto de ebullición: 491.1±45.0 °C(Predicted)
Dibenzo[d,f][1,3,2]dioxaphosphepin, 6-chloro-2,4,8,10-tetrakis(1,1-dimethylethyl)- Literatura relevante
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Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
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5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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